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molecular formula C11H13ClN2 B8328122 1-(2-chloroethyl)-2-ethyl-1H-benzimidazole

1-(2-chloroethyl)-2-ethyl-1H-benzimidazole

Cat. No. B8328122
M. Wt: 208.69 g/mol
InChI Key: XMYVETANOUPCDS-UHFFFAOYSA-N
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Patent
US04377578

Procedure details

To a stirred and refluxing mixture of 7 parts of 2-ethyl-1H-benzimidazole-1-ethanol and 150 parts of trichloromethane are added dropwise 16 parts of sulfinyl chloride. Upon completion, the whole is heated to reflux and stirring is continued for 2 hours at reflux temperature. The reaction mixture is cooled and evaporated. Water is added to the residue and the whole is stirred with activated charcoal. The latter is filtered off and the filtrate is alkalized. The product is extracted with trichloromethane. The extract is dried, filtered and evaporated. The residue is crystallized from 2,2'-oxybispropane. The product is filtered off and dried, yielding 1-(2-chloroethyl)-2-ethyl-1H-benzimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:7]([CH2:8][CH2:9]O)[C:6]2[CH:11]=[CH:12][CH:13]=[CH:14][C:5]=2[N:4]=1)[CH3:2].S(Cl)([Cl:17])=O>ClC(Cl)Cl>[Cl:17][CH2:9][CH2:8][N:7]1[C:6]2[CH:11]=[CH:12][CH:13]=[CH:14][C:5]=2[N:4]=[C:3]1[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NC2=C(N1CCO)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the whole is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Water is added to the residue
STIRRING
Type
STIRRING
Details
the whole is stirred with activated charcoal
FILTRATION
Type
FILTRATION
Details
The latter is filtered off
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with trichloromethane
CUSTOM
Type
CUSTOM
Details
The extract is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 2,2'-oxybispropane
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCN1C(=NC2=C1C=CC=C2)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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